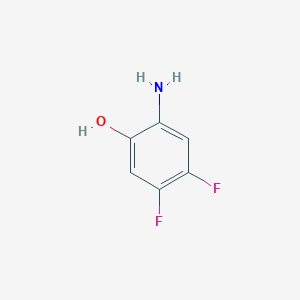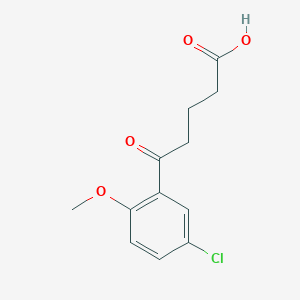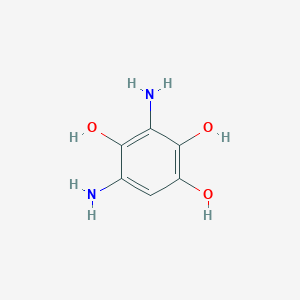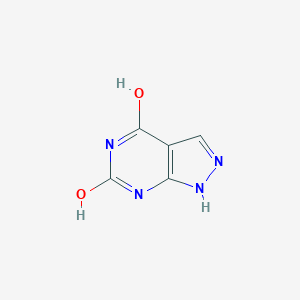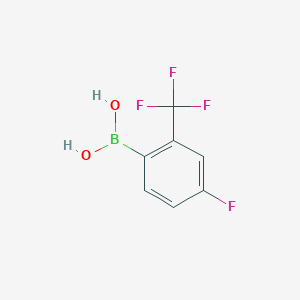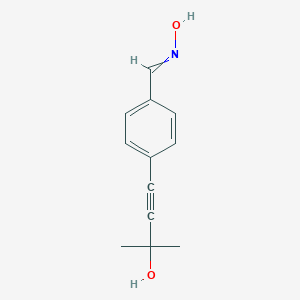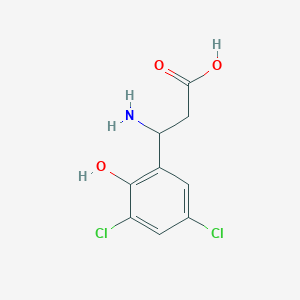![molecular formula C7H10O3 B062876 Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate CAS No. 175881-32-0](/img/structure/B62876.png)
Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate is a bicyclic compound that has gained significant attention in recent years due to its unique properties and potential applications in scientific research. This compound is a derivative of bicyclic ketone and has a molecular formula of C9H12O3.1.0]butane-1-carboxylate.
Mechanism of Action
The mechanism of action of Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate involves the inhibition of acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine, which enhances cognitive function and memory. Additionally, Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Biochemical and Physiological Effects:
Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate has several biochemical and physiological effects. It has been shown to improve cognitive function and memory, reduce oxidative stress, and protect cells from damage. Additionally, it has been studied for its potential anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate in lab experiments is its ability to inhibit acetylcholinesterase and butyrylcholinesterase, which can enhance cognitive function and memory. Additionally, its antioxidant properties can protect cells from oxidative damage. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Future Directions
There are several potential future directions for the study of Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate. One area of research could focus on its potential use as a treatment for cognitive disorders such as Alzheimer's disease. Additionally, further studies could investigate its potential anti-inflammatory properties and its ability to protect cells from oxidative damage. Finally, researchers could explore methods to improve the solubility of this compound in water, which could make it easier to work with in lab experiments.
Conclusion:
In conclusion, Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate is a unique bicyclic compound that has potential applications in scientific research. Its ability to inhibit acetylcholinesterase and butyrylcholinesterase, enhance cognitive function and memory, and protect cells from oxidative damage make it a promising compound for further study. While there are limitations to its use in lab experiments, future research could explore ways to overcome these limitations and unlock the full potential of this compound.
Synthesis Methods
The synthesis of Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate can be achieved through several methods. One of the most common methods involves the reaction between bicyclic ketone and formaldehyde in the presence of a catalyst such as sodium borohydride. This reaction results in the formation of Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate.
Scientific Research Applications
Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate has several potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, which is a neurotransmitter that plays a crucial role in the nervous system. Inhibition of these enzymes can lead to increased levels of acetylcholine, which has been shown to improve cognitive function and memory.
properties
CAS RN |
175881-32-0 |
|---|---|
Product Name |
Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate |
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-10-5(9)7-2-6(7,3-7)4-8/h8H,2-4H2,1H3 |
InChI Key |
YYVRPKGODIGJQH-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CC1(C2)CO |
Canonical SMILES |
COC(=O)C12CC1(C2)CO |
synonyms |
Bicyclo[1.1.0]butane-1-carboxylic acid, 3-(hydroxymethyl)-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



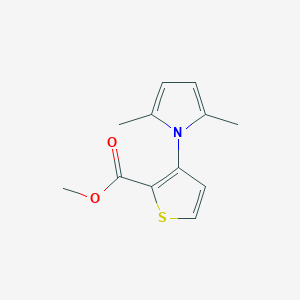
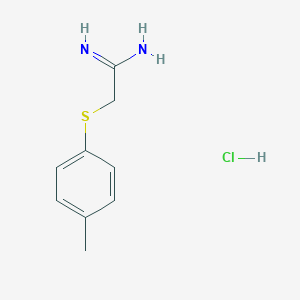
![4-Chloropyrido[3,4-d]pyridazine](/img/structure/B62802.png)
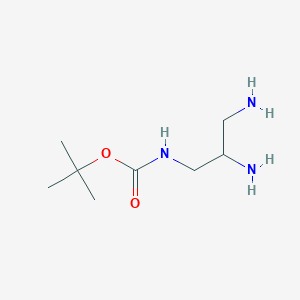
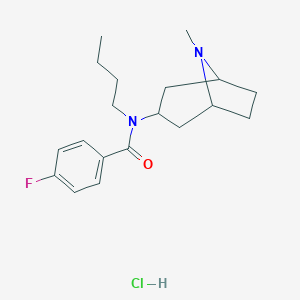
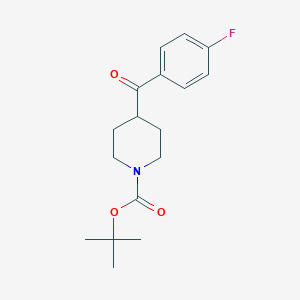
![3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B62810.png)
